N-ethyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-ethyl-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the molecular formula C5H8N4O It belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethylamine with 1H-1,2,3-triazole-4-carboxylic acid under specific conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using advanced chemical synthesis techniques that ensure high purity and yield. These methods may involve the use of catalysts and controlled reaction environments to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involving the triazole ring can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives of the triazole ring.
Mechanism of Action
Target of Action
N-Ethyl-1H-1,2,3-triazole-4-carboxamide is a complex molecule that can interact with multiple targets. Similar compounds, such as 1h-1,2,3-triazole analogs, have been found to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Similar compounds have been found to inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues. Inhibition of this enzyme could potentially affect these processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, which could influence its bioavailability .
Result of Action
Similar compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds has been found to be superior when they contain an N,N′-ethylene bridge compared to those with an N,N′-methylene bridge . This suggests that the compound’s structure can significantly influence its stability and, consequently, its efficacy.
Scientific Research Applications
Chemistry: N-ethyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1H-1,2,3-triazole-4-carboxamide: The parent compound without the ethyl group.
N-methyl-1H-1,2,3-triazole-4-carboxamide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical properties and biological activities compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-ethyl-2H-triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBQJOBKLNCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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